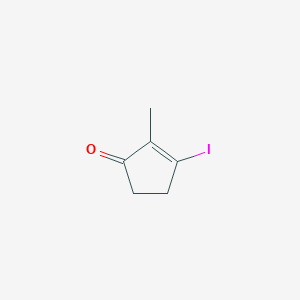

2-Cyclopenten-1-one, 3-iodo-2-methyl-

Description

General Overview of Cyclopentenone Derivatives in Organic Chemistry

Cyclopentenone derivatives are a significant class of organic compounds characterized by a five-membered ring containing a ketone and a carbon-carbon double bond. nih.govbaranlab.org This structural motif is a core feature in a vast number of natural products, including jasmone, aflatoxins, and prostaglandins (B1171923). baranlab.org The prevalence of the cyclopentenone core in biologically active molecules has established it as a critical target in synthetic organic chemistry. thieme-connect.com

The synthesis of the cyclopentenone ring can be achieved through various powerful chemical transformations. organic-chemistry.org Key methods include the Nazarov cyclization of divinyl ketones, the Pauson–Khand reaction which combines an alkene, an alkyne, and carbon monoxide, and intramolecular aldol (B89426) condensations. baranlab.orgorganic-chemistry.org The reactivity of the cyclopentenone core is rich and versatile, allowing for modifications at every position of the ring. thieme-connect.com As an enone, it readily undergoes nucleophilic conjugate addition (Michael reaction), cycloaddition reactions like the Diels-Alder reaction, and photochemical [2+2] cycloadditions. baranlab.orgthieme-connect.com This broad spectrum of reactivity makes cyclopentenones valuable intermediates in the construction of complex molecular architectures. acs.org

Strategic Importance of α,β-Unsaturated Ketones in Synthesis

The α,β-unsaturated ketone, or enone, is a fundamentally important functional group in organic synthesis. ucl.ac.uk Its strategic value stems from the electronic conjugation between the alkene and the carbonyl group, which activates the β-carbon, making it electrophilic. ucl.ac.uk This electronic arrangement allows for two primary modes of nucleophilic attack: a 1,2-addition to the carbonyl carbon or a 1,4-conjugate addition to the β-carbon. google.com

This dual reactivity is a cornerstone of carbon-carbon bond formation. The Michael addition, a classic example of 1,4-addition, is widely used to form new bonds by adding nucleophiles such as enolates, amines, and organocuprates. thieme-connect.comgoogle.com Organocuprate reagents, in particular, are known to add selectively to the β-position of α,β-unsaturated ketones. google.com Furthermore, the enone moiety is a key participant in a variety of powerful synthetic reactions, including:

Robinson Annulation: A tandem Michael addition and aldol condensation that forms a new six-membered ring.

Baylis-Hillman Reaction: An addition reaction of an aldehyde and an activated alkene catalyzed by a nucleophile. baranlab.org

Diels-Alder Reaction: Where the enone can act as a dienophile to form cyclic systems. baranlab.org

The ability of α,β-unsaturated ketones to serve as versatile building blocks for constructing complex molecular frameworks solidifies their strategic importance in the synthesis of natural products and pharmaceuticals. acs.org

Rationale for Academic Research on 2-Cyclopenten-1-one (B42074), 3-iodo-2-methyl-

While specific academic literature extensively detailing the synthesis and application of 2-Cyclopenten-1-one, 3-iodo-2-methyl- is not abundant, the rationale for its investigation can be inferred from the well-established reactivity of its constituent functional groups. The structure combines the versatile cyclopentenone core with a vinyl iodide moiety, a feature of significant interest in modern synthetic chemistry.

The primary driver for research into this compound would be its potential as a building block in transition-metal-catalyzed cross-coupling reactions. Vinyl iodides are highly effective substrates in reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings. These reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. The iodine atom serves as an excellent leaving group, facilitating the catalytic cycle. Therefore, 2-Cyclopenten-1-one, 3-iodo-2-methyl- could be envisioned as a versatile precursor for synthesizing a wide array of more complex 2,3-disubstituted cyclopentenones by coupling various partners (aryl, alkyl, alkynyl, etc.) at the C-3 position.

Furthermore, halogenated organic compounds, including those found in marine natural products, often exhibit significant biological activity, including antibacterial, antifungal, and antitumor properties. nih.govresearchgate.netnih.gov The introduction of a halogen atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Research into 2-Cyclopenten-1-one, 3-iodo-2-methyl- could therefore be aimed at exploring its potential as a novel therapeutic agent or as an intermediate in the synthesis of biologically active target molecules. The combination of the reactive enone system and the synthetically versatile vinyl iodide makes this compound a potentially valuable, though currently under-explored, scaffold in synthetic and medicinal chemistry.

Compound Data

Table 1: Physicochemical Properties of 2-Cyclopenten-1-one, 3-iodo-2-methyl-

| Property | Value |

| Molecular Formula | C₆H₇IO |

| Molecular Weight | 222.02 g/mol |

| IUPAC Name | 3-iodo-2-methylcyclopent-2-en-1-one |

| CAS Number | 56778-49-5 |

| Canonical SMILES | CC1=C(CCC1=O)I |

| InChIKey | LMTLWTVJFRYXDO-UHFFFAOYSA-N |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Data sourced from PubChem CID 10900189. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

56778-49-5 |

|---|---|

Molecular Formula |

C6H7IO |

Molecular Weight |

222.02 g/mol |

IUPAC Name |

3-iodo-2-methylcyclopent-2-en-1-one |

InChI |

InChI=1S/C6H7IO/c1-4-5(7)2-3-6(4)8/h2-3H2,1H3 |

InChI Key |

LMTLWTVJFRYXDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CCC1=O)I |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Cyclopenten 1 One, 3 Iodo 2 Methyl

Transition-Metal Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 2-Cyclopenten-1-one (B42074), 3-iodo-2-methyl- is a key site for transition-metal catalyzed reactions, enabling the introduction of a wide range of organic substituents. Vinyl iodides are particularly reactive substrates in these transformations. wikipedia.org

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The reaction proceeds under mild conditions and is a staple in the synthesis of complex molecules, including natural products and organic materials. wikipedia.org

The general mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the vinyl iodide. Meanwhile, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-complex, followed by reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. libretexts.org

Research on 2-iodo-2-cycloalkenones demonstrates their utility in Sonogashira couplings for the synthesis of natural products like (+)- and (−)-Harveynone. acs.org Various alkynes can be coupled with iodo-enone systems, showcasing the reaction's versatility.

Table 1: Examples of Sonogashira Coupling with 2-Iodocycloalkenones Data is representative of couplings with the general class of 2-iodocycloalkenones.

| Alkyne Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | THF | 2-methyl-3-(phenylethynyl)cyclopent-2-en-1-one | High |

| 1-Hexyne | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | DMF | 3-(Hex-1-yn-1-yl)-2-methylcyclopent-2-en-1-one | Good |

| Trimethylsilylacetylene | Pd(dba)₂, CuI | Et₃N | Toluene | 2-methyl-3-((trimethylsilyl)ethynyl)cyclopent-2-en-1-one | High |

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid) and an organic halide or triflate. wikipedia.org This reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents. mdpi.com

The catalytic cycle begins with the oxidative addition of the vinyl iodide to a Pd(0) complex. This is followed by transmetalation, where a ligand on the palladium is replaced by the organic group from the boronate species (activated by a base). The final step is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst. wikipedia.orglibretexts.org

Studies have shown that 2-iodocycloenones are excellent substrates for Suzuki-Miyaura cross-coupling with various arylboronic acids. A notable development is the use of a recyclable heterogeneous catalyst, 10% Pd(0) on carbon, which allows for an environmentally friendly procedure with inexpensive reagents under mild conditions (25 °C in aqueous DME). organic-chemistry.org This method tolerates a wide range of substrates, including electron-rich, electron-poor, and heteroaromatic boronic acids, providing excellent yields. organic-chemistry.org

Table 2: Suzuki-Miyaura Coupling of 2-Iodocycloenones with Arylboronic Acids Data based on reactions using 10% Pd(0)/C catalyst in DME/H₂O with Na₂CO₃ as base. organic-chemistry.org

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 2-methyl-3-phenylcyclopent-2-en-1-one | 98 |

| 4-Methylphenylboronic acid | 2-methyl-3-(p-tolyl)cyclopent-2-en-1-one | 96 |

| 4-Methoxyphenylboronic acid | 3-(4-methoxyphenyl)-2-methylcyclopent-2-en-1-one | 99 |

| 4-Chlorophenylboronic acid | 3-(4-chlorophenyl)-2-methylcyclopent-2-en-1-one | 95 |

| 2-Thiopheneboronic acid | 2-methyl-3-(thiophen-2-yl)cyclopent-2-en-1-one | 92 |

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.orglibretexts.org A primary drawback is the toxicity associated with organotin compounds. organic-chemistry.org

The mechanism of the Stille reaction follows the typical cross-coupling pathway: oxidative addition of the vinyl iodide to the Pd(0) catalyst, transmetalation with the organostannane reagent, and reductive elimination to yield the coupled product. wikipedia.org The rate of transmetalation can be influenced by the organic groups attached to the tin atom.

This coupling is effective for creating new carbon-carbon bonds with various sp², sp³, and sp hybridized carbons. For a substrate like 2-Cyclopenten-1-one, 3-iodo-2-methyl-, organostannanes such as vinyltributyltin or aryltributyltin would be suitable coupling partners.

Table 3: Representative Stille Coupling Reactions Illustrative examples for the coupling of vinyl iodides with organostannanes.

| Organotin Reagent | Catalyst | Ligand | Solvent | Product Type |

|---|---|---|---|---|

| Tributyl(vinyl)tin | Pd(PPh₃)₄ | PPh₃ | THF | Conjugated Diene |

| Tributyl(phenyl)tin | PdCl₂(PPh₃)₂ | PPh₃ | Toluene | Aryl-substituted Enone |

| (Ethynyl)tributyltin | Pd(dba)₂ | AsPh₃ | Dioxane | Conjugated Enyne |

Kumada Coupling

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions developed, utilizing a Grignard reagent (organomagnesium halide) as the organometallic partner. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.org A key advantage is the direct use of readily available Grignard reagents. organic-chemistry.org However, the high reactivity of these reagents limits the reaction's tolerance for sensitive functional groups, such as ketones, which could be a challenge with the cyclopentenone substrate unless protecting group strategies are employed or reaction conditions are carefully controlled. organic-chemistry.orgmdpi.com The mechanism is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Negishi Coupling

The Negishi coupling employs an organozinc reagent to couple with an organic halide, catalyzed by nickel or palladium. organic-chemistry.org This method is highly versatile, with a broad scope and excellent functional group tolerance, making it suitable for complex syntheses. organic-chemistry.orgwikipedia.org The organozinc reagents are generally prepared from the corresponding organolithium or Grignard reagents via transmetalation with a zinc salt like ZnCl₂. The catalytic cycle follows the standard cross-coupling pathway. illinois.edu For 2-Cyclopenten-1-one, 3-iodo-2-methyl-, coupling with an organozinc reagent like phenylzinc chloride in the presence of a palladium catalyst would be expected to proceed efficiently to yield the corresponding 3-aryl-2-methyl-2-cyclopenten-1-one. nih.gov

Nucleophilic Addition and Substitution Reactions

Beyond reactions at the C-I bond, the α,β-unsaturated ketone moiety of 2-Cyclopenten-1-one, 3-iodo-2-methyl- is a prime target for nucleophilic attack. This system can undergo either direct addition to the carbonyl carbon (1,2-addition) or, more commonly, conjugate addition to the β-carbon (1,4-addition or Michael addition). libretexts.org The electrophilicity of the β-carbon is enhanced by conjugation with the carbonyl group. libretexts.org

The choice between 1,2- and 1,4-addition is largely determined by the nature of the nucleophile. "Hard" nucleophiles, such as organolithium and Grignard reagents, tend to favor faster 1,2-addition to the carbonyl carbon. In contrast, "soft" nucleophiles, most notably Gilman reagents (lithium diorganocuprates), selectively undergo 1,4-conjugate addition. libretexts.orgrsc.org This selectivity makes organocuprates particularly useful for introducing substituents at the β-position of enones.

In the case of cyclopentenones, treatment with lithium dimethylcuprate results exclusively in 1,4-addition, while methyllithium (B1224462) yields only the 1,2-adduct. rsc.org This differential reactivity provides a strategic approach to functionalizing the cyclopentenone ring at distinct positions.

Table 4: Regioselectivity of Nucleophilic Addition to Cyclopentenones Comparison of nucleophiles and their preferred mode of addition. rsc.org

| Nucleophile | Reagent Type | Predominant Product |

|---|---|---|

| Methyllithium (MeLi) | Organolithium (Hard) | 1,2-Adduct (Tertiary Alcohol) |

| Lithium Dimethylcuprate (Me₂CuLi) | Organocuprate (Soft) | 1,4-Adduct (3-Substituted Cyclopentanone) |

| Cyanomethyllithium | Organolithium | Mixture of 1,2- and 1,4-Adducts |

Reactions with Stabilized Carbanions

The reactivity of 2-Cyclopenten-1-one, 3-iodo-2-methyl- towards stabilized carbanions is governed by the presence of multiple electrophilic sites. As an α,β-unsaturated ketone, it is susceptible to nucleophilic attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael reaction). wikipedia.org Furthermore, the presence of an iodine atom at the β-position introduces the possibility of nucleophilic vinylic substitution, as iodide is a competent leaving group.

The outcome of the reaction depends on the nature of the carbanion, the reaction conditions, and steric factors. The 2-methyl group provides steric hindrance around the double bond, potentially influencing the approach of the nucleophile. Soft, stabilized carbanions, such as those derived from malonic esters or β-ketoesters, typically favor conjugate addition with standard enones. However, in this specific substrate, the facile displacement of the iodo group makes vinylic substitution a highly competitive pathway.

Below is a table summarizing potential reactions with stabilized carbanions.

| Reactant (Carbanion Source) | Potential Product(s) | Reaction Type |

| Diethyl malonate / NaOEt | Diethyl 2-(2-methyl-3-oxocyclopent-1-en-1-yl)malonate | Nucleophilic Vinylic Substitution |

| Ethyl acetoacetate (B1235776) / NaOEt | Ethyl 2-(2-methyl-3-oxocyclopent-1-en-1-yl)-3-oxobutanoate | Nucleophilic Vinylic Substitution |

| Lithium diorganocuprate (R₂CuLi) | 3-organo-2-methyl-2-cyclopenten-1-one | Conjugate Addition/Substitution |

Radical Reactions and Homolytic Cleavages

The carbon-iodine (C-I) bond is the weakest covalent bond in the 2-Cyclopenten-1-one, 3-iodo-2-methyl- molecule, making it susceptible to homolytic cleavage. This cleavage, which involves the symmetrical breaking of the bond where each fragment retains one of the bonding electrons, results in the formation of radicals. maricopa.edulibretexts.org The energy required for this process is known as the Bond Dissociation Energy (BDE). libretexts.org

Homolysis of the C-I bond can be initiated by thermal energy (heating) or photochemical energy (irradiation with light, particularly UV). nih.gov This process generates a highly reactive 2-methyl-3-oxocyclopent-1-en-1-yl vinylic radical and an iodine radical.

Initiation:

Photochemical: Irradiation can induce C-I bond cleavage, a common reaction for haloalkanes. nih.gov

Thermal: High temperatures can provide sufficient energy to overcome the C-I bond dissociation energy.

Radical Initiators: Reagents like AIBN can initiate radical chain reactions.

Once formed, the vinylic radical can undergo several subsequent reactions, including hydrogen atom abstraction from a solvent or another reagent, addition across a double bond to propagate a radical chain, or dimerization.

| Initiation Method | Intermediate Species | Potential Subsequent Reactions |

| UV Irradiation | Vinylic Radical, Iodine Radical | Hydrogen abstraction, Intermolecular addition |

| High Temperature | Vinylic Radical, Iodine Radical | Dimerization, Rearrangement |

| Chemical Initiator (e.g., AIBN) | Vinylic Radical, Iodine Radical | Radical polymerization, Atom transfer |

Cycloaddition and Rearrangement Processes

As a cyclopentenone derivative, 2-Cyclopenten-1-one, 3-iodo-2-methyl- is expected to undergo [2+2] photodimerization upon exposure to UV light. thieme-connect.com This reaction involves the cycloaddition of the alkene moieties of two molecules to form a cyclobutane (B1203170) ring and is a synthetically valuable method for constructing four-membered rings. researchgate.net The dimerization of cyclopentenone derivatives can result in a mixture of stereoisomers and regioisomers. rsc.org

Regioisomers: Head-to-Head (HH) and Head-to-Tail (HT) dimers can form.

Stereoisomers: syn and anti configurations of the cyclobutane substituents are possible.

Research on the photodimerization of 2-cyclopenten-1-one and 2-methyl-2-cyclopenten-1-one (B72799) has shown that controlling the selectivity is a significant challenge in solution. rsc.org However, conducting the reaction within the confined channels of a porous metal-organic framework (MOF) can enforce a specific orientation of the reactant molecules, leading to high diastereoselectivity. rsc.org In one study, the photodimerization of 2-methyl-2-cyclopentenone within a MOF yielded the head-to-tail anti dimer with up to 98% selectivity and a 78% yield. rsc.org This suggests that similar control could be exerted over the photodimerization of 2-Cyclopenten-1-one, 3-iodo-2-methyl-.

| Dimer Type | Description | Selectivity in Solution | Selectivity in MOF rsc.org |

| Head-to-Tail, anti | Carbonyl of one ring is adjacent to the C4 of the other ring, substituents are on opposite faces of the cyclobutane ring. | Mixture | Up to 98% |

| Head-to-Tail, syn | Carbonyl of one ring is adjacent to the C4 of the other ring, substituents are on the same face of the cyclobutane ring. | Mixture | Not Observed |

| Head-to-Head, anti | Carbonyls of both rings are adjacent, substituents are on opposite faces of the cyclobutane ring. | Mixture | Not Observed |

| Head-to-Head, syn | Carbonyls of both rings are adjacent, substituents are on the same face of the cyclobutane ring. | Mixture | Not Observed |

The Cope rearrangement is a thermally induced nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgnrochemistry.com The reaction proceeds through a concerted mechanism involving a cyclic transition state, which typically adopts a chair-like conformation. nrochemistry.commasterorganicchemistry.com

2-Cyclopenten-1-one, 3-iodo-2-methyl- itself is not a 1,5-diene and therefore cannot directly undergo a Cope rearrangement. However, it can serve as a precursor to a system capable of such a rearrangement. For instance, a nucleophilic addition of an allyl organometallic reagent (e.g., allylmagnesium bromide) to the carbonyl group would generate a tertiary alcohol. This product, 1-allyl-3-iodo-2-methylcyclopent-2-en-1-ol, contains a hydroxyl group on a 1,5-diene framework.

This structure is suitably arranged for a variant known as the oxy-Cope rearrangement. Upon heating, typically in the presence of a base like potassium hydride (KH), the nih.govnih.gov-sigmatropic rearrangement would occur. The initial product is an enol, which would rapidly tautomerize to the more stable ketone, providing a strong thermodynamic driving force for the reaction. masterorganicchemistry.com This tandem reaction sequence allows for significant molecular reorganization and ring expansion.

Transformations Involving the Carbonyl Group

The carbonyl group of 2-Cyclopenten-1-one, 3-iodo-2-methyl- is a key site for chemical transformations. Standard carbonyl chemistry can be applied, although the outcomes can be influenced by the conjugated double bond and the iodo-substituent.

Reduction: The ketone can be reduced to a secondary alcohol. Selective 1,2-reduction (affecting only the C=O) can be achieved with reagents like sodium borohydride (B1222165) (NaBH₄) or cerium(III) chloride with NaBH₄ (Luche reduction), which minimizes competing 1,4-reduction of the double bond.

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) add to the carbonyl carbon to form tertiary alcohols. anu.edu.au These are typically hard nucleophiles and favor direct 1,2-addition over conjugate 1,4-addition.

Wittig Reaction: The reaction with a phosphorus ylide (a Wittig reagent, Ph₃P=CHR) can convert the carbonyl group into an exocyclic double bond, forming a 1-alkylidene-3-iodo-2-methyl-2-cyclopentene derivative. This is a powerful method for C=C bond formation.

Formation of Imines and Enamines: The carbonyl group can react with primary or secondary amines under dehydrating conditions to form the corresponding imines or enamines, respectively. These derivatives are useful for further functionalization of the molecule.

| Reaction Type | Reagent Example | Product Functional Group |

| 1,2-Reduction | Sodium borohydride (NaBH₄) | Secondary alcohol |

| Organometallic Addition | Methylmagnesium bromide (CH₃MgBr) | Tertiary alcohol |

| Wittig Olefination | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Exocyclic alkene |

| Imine Formation | Aniline (PhNH₂) | Imine |

Advanced Spectroscopic Characterization of 2 Cyclopenten 1 One, 3 Iodo 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural determination of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of 2-Cyclopenten-1-one (B42074), 3-iodo-2-methyl-.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. For 2-Cyclopenten-1-one, 3-iodo-2-methyl-, three distinct proton environments are expected: the methyl group attached to the double bond (C2-CH₃), and the two methylene (B1212753) groups of the cyclopentenone ring (C4-H₂ and C5-H₂).

The methyl protons are anticipated to appear as a singlet in the olefinic methyl region. The methylene protons at the C4 position are adjacent to the C=C double bond, while the C5 protons are adjacent to the carbonyl group. This difference in electronic environment leads to distinct chemical shifts. The protons on C4 and C5 are expected to show coupling to each other, likely resulting in triplet or more complex multiplet patterns.

Table 1: Predicted ¹H NMR Data for 2-Cyclopenten-1-one, 3-iodo-2-methyl-

| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Predicted Multiplicity | Integration |

|---|---|---|---|

| C2-CH₃ | 2.0 - 2.2 | Singlet (s) | 3H |

| C4-H₂ | 2.8 - 3.0 | Triplet (t) or Multiplet (m) | 2H |

Note: Data are predicted based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of each carbon atom. The structure of 2-Cyclopenten-1-one, 3-iodo-2-methyl- contains six chemically non-equivalent carbon atoms.

The carbonyl carbon (C1) is expected to have the most downfield chemical shift, characteristic of α,β-unsaturated ketones. The two olefinic carbons (C2 and C3) will resonate in the typical alkene region. The carbon atom bearing the iodine substituent (C3) is expected to have a chemical shift significantly influenced by the heavy atom effect. The two methylene carbons (C4 and C5) and the methyl carbon will appear in the upfield, aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for 2-Cyclopenten-1-one, 3-iodo-2-methyl-

| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |

|---|---|

| C1 (C=O) | 195 - 205 |

| C2 (=C-CH₃) | 135 - 145 |

| C3 (=C-I) | 95 - 105 |

| C4 (-CH₂-) | 35 - 45 |

| C5 (-CH₂-) | 30 - 40 |

Note: Data are predicted based on established correlation tables and substituent effects.

Two-dimensional NMR experiments are essential for confirming the assignments made from one-dimensional spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 2-Cyclopenten-1-one, 3-iodo-2-methyl-, a key cross-peak would be expected between the proton signals corresponding to the adjacent C4 and C5 methylene groups, confirming their connectivity within the five-membered ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms to which they are directly attached. Expected correlations would include:

The methyl proton signal correlating to the methyl carbon signal.

The C4 proton signal correlating to the C4 carbon signal.

The C5 proton signal correlating to the C5 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for piecing together the molecular skeleton. Key HMBC correlations for confirming the structure would include:

Correlations from the methyl protons (C2-CH₃) to the olefinic carbons C2 and C3, as well as to the carbonyl carbon C1.

Correlations from the C4 methylene protons to carbons C3, C5, and the olefinic carbon C2.

Correlations from the C5 methylene protons to the carbonyl carbon C1 and the methylene carbon C4.

Collectively, these 2D NMR experiments would provide definitive evidence for the proposed structure of 2-Cyclopenten-1-one, 3-iodo-2-methyl-.

Vibrational Spectroscopy for Molecular Dynamics

IR spectroscopy is particularly effective for identifying characteristic functional groups within a molecule. The spectrum of 2-Cyclopenten-1-one, 3-iodo-2-methyl- is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) group. Due to conjugation with the C=C double bond, this stretching vibration is expected to appear at a lower frequency than that of a simple saturated ketone. Other expected absorptions include the C=C stretching vibration and C-H stretching vibrations for the sp³-hybridized methylene and methyl groups. The C-I stretch is expected in the fingerprint region at a low wavenumber.

Table 3: Predicted IR Absorption Bands for 2-Cyclopenten-1-one, 3-iodo-2-methyl-

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| 2950 - 2850 | C-H Stretch | Methylene and Methyl groups (-CH₂, -CH₃) |

| 1705 - 1685 | C=O Stretch | α,β-Unsaturated Ketone |

| 1640 - 1610 | C=C Stretch | Alkene |

Note: Predicted values are based on typical group frequencies.

Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar, symmetric vibrations. The C=C double bond within the cyclopentenone ring is expected to produce a strong and sharp signal in the Raman spectrum. Ring vibrations, often referred to as "ring breathing" modes, which involve the concerted stretching and contracting of the cyclic structure, are also characteristically observed in Raman spectra. The presence of the heavy iodine atom is expected to influence the frequencies of these ring modes compared to the unsubstituted 2-cyclopentenone parent molecule.

Table 4: Predicted Raman Shifts for 2-Cyclopenten-1-one, 3-iodo-2-methyl-

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group / Motion |

|---|---|---|

| 2950 - 2850 | C-H Stretch | Methylene and Methyl groups |

| 1645 - 1615 | C=C Stretch | Alkene (strong intensity expected) |

| ~1000 - 800 | Ring Vibration | Ring Breathing Mode |

Note: Predicted values are based on typical group frequencies and expected Raman activity.

Electronic Spectroscopy for Conjugation and Chromophores

Electronic spectroscopy provides valuable insights into the electronic structure of a molecule, particularly the conjugated systems and chromophores present.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground electronic state to an excited state. The absorption wavelength is indicative of the energy difference between these states. For 2-Cyclopenten-1-one, 3-iodo-2-methyl-, the key chromophore is the α,β-unsaturated ketone system.

The absorption maximum (λmax) for such systems can be predicted using Woodward-Fieser rules. These rules provide a base value for a parent chromophore and add increments for various substituents.

Base Value: For a five-membered cyclic α,β-unsaturated ketone, the base value is 202 nm.

Substituent Effects:

An alkyl group (the 2-methyl group) in the α-position adds an increment of +10 nm.

An iodo group in the β-position adds an increment of +25 nm.

Based on these rules, a theoretical λmax for the π → π* transition can be calculated.

Predicted UV Absorption Maximum for 2-Cyclopenten-1-one, 3-iodo-2-methyl-

| Feature | Wavelength (nm) |

|---|---|

| Base value (5-membered cyclic enone) | 202 |

| α-methyl substituent | +10 |

| β-iodo substituent | +25 |

| Predicted λmax | 237 |

In addition to the high-intensity π → π* transition, α,β-unsaturated ketones also exhibit a weaker n → π* transition at longer wavelengths, typically in the range of 310-330 nm. This transition is less affected by substitution on the double bond. Therefore, the UV-Vis spectrum of 2-Cyclopenten-1-one, 3-iodo-2-methyl- is expected to show two distinct absorption bands corresponding to these electronic transitions.

Fluorescence spectroscopy is a highly sensitive technique that involves the absorption of light by a molecule (excitation) and the subsequent emission of light at a longer wavelength. An excitation spectrum is obtained by measuring the fluorescence intensity at a fixed emission wavelength while varying the excitation wavelength. This spectrum is typically identical to the absorption spectrum of the molecule.

Mass Spectrometry for Exact Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

The monoisotopic mass of 2-Cyclopenten-1-one, 3-iodo-2-methyl-, calculated from the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O, and ¹²⁷I), is 221.95416 Da.

Computed Molecular Properties of 2-Cyclopenten-1-one, 3-iodo-2-methyl-

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇IO |

| Average Mass | 222.025 Da |

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into smaller, charged ions. The fragmentation pattern is characteristic of the molecule's structure. While an experimental spectrum for 2-Cyclopenten-1-one, 3-iodo-2-methyl- is not available, a theoretical fragmentation pattern can be proposed based on established chemical principles.

The molecular ion peak would be observed at m/z = 222. Key fragmentation pathways would include:

Loss of an Iodine Radical: The carbon-iodine bond is relatively weak and prone to cleavage. The loss of an iodine radical (I•, mass = 127) would result in a highly stable vinyl cation. This is expected to be a very prominent peak in the spectrum.

[C₆H₇IO]•+ → [C₆H₇O]+ + I•

m/z = 222 - 127 = 95

Loss of a Methyl Radical: Cleavage of the C-C bond can lead to the loss of the methyl group (CH₃•, mass = 15).

[C₆H₇IO]•+ → [C₅H₄IO]+ + CH₃•

m/z = 222 - 15 = 207

Alpha-Cleavage (Loss of Carbon Monoxide): Ketones often undergo α-cleavage, where the bond adjacent to the carbonyl group breaks. This can lead to the loss of carbon monoxide (CO, mass = 28) from the ring. This might occur after the initial loss of iodine.

[C₆H₇O]+ → [C₅H₇]+ + CO

m/z = 95 - 28 = 67

Loss of an Ethyl Group: Fragmentation of the ring structure could also lead to the loss of other neutral fragments.

Predicted Major Fragment Ions in the Mass Spectrum of 2-Cyclopenten-1-one, 3-iodo-2-methyl-

| m/z | Proposed Ion Structure | Loss from Molecular Ion |

|---|---|---|

| 222 | [C₆H₇IO]•+ (Molecular Ion) | - |

| 207 | [C₅H₄IO]+ | •CH₃ |

| 95 | [C₆H₇O]+ | •I |

The relative abundance of these peaks depends on the stability of the resulting ions and neutral fragments. The peak at m/z 95 is predicted to be the base peak (the most intense peak) due to the facile loss of the iodine radical.

Computational Chemistry and Theoretical Investigations of 2 Cyclopenten 1 One, 3 Iodo 2 Methyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electron distribution, molecular orbital energies, and other electronic properties that govern the reactivity and behavior of 2-Cyclopenten-1-one (B42074), 3-iodo-2-methyl-.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules due to its favorable balance of accuracy and computational cost. For a molecule like 2-Cyclopenten-1-one, 3-iodo-2-methyl-, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and electronic properties such as dipole moment and molecular orbital energies.

In studies of the parent 2-cyclopenten-1-one, DFT methods such as B3LYP with basis sets like 6-31+G(d,p) and 6-311+G(d,p) have been successfully used to calculate structural parameters and vibrational frequencies. researchgate.net For 2-Cyclopenten-1-one, 3-iodo-2-methyl-, a similar approach would be expected to yield reliable predictions. The introduction of the iodo and methyl substituents would alter the electronic distribution and geometry of the cyclopentenone ring. The electron-donating methyl group and the larger, more polarizable iodine atom would influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its chemical reactivity.

Table 1: Predicted Ground State Properties of 2-Cyclopenten-1-one (Analogous System)

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Dipole Moment | 1.469 a.u. | CCSD(T) |

| Adiabatic Ionization Energy | 9.3477 ± 0.0004 eV | VUV-MATI Spectroscopy |

Data extrapolated from studies on 2-cyclopenten-1-one. researchgate.netnih.gov

For more accurate calculations of electronic properties, particularly for excited states and systems where electron correlation is significant, ab initio methods such as Coupled Cluster with Singles and Doubles (CCSD) and its variant with perturbative triples (CCSD(T)) are employed. nih.govnih.gov These methods, while computationally more intensive, provide a higher level of theoretical accuracy.

For the parent 2-cyclopenten-1-one, CCSD and CCSD(T) calculations have been used to investigate the geometries and energies of its ground and low-lying excited states. researchgate.netnih.gov Similar high-level calculations for 2-Cyclopenten-1-one, 3-iodo-2-methyl- would provide benchmark data for its electronic structure. These calculations would be particularly important for understanding the influence of the substituents on the n → π* and π → π* electronic transitions characteristic of the α,β-unsaturated ketone chromophore.

Conformational Analysis and Potential Energy Surfaces

The five-membered ring of 2-Cyclopenten-1-one, 3-iodo-2-methyl- is not strictly planar and can undergo conformational changes, primarily through ring-puckering motions. Understanding these dynamics is crucial as the conformation can significantly impact the molecule's reactivity and spectroscopic properties.

The flexibility of the cyclopentenone ring can be described by a potential energy surface (PES) that maps the energy of the molecule as a function of its geometry. mdpi.com For five-membered rings, the conformation can be described by Cremer-Pople puckering coordinates. nih.govchemrxiv.org The PES for the ring-puckering motion reveals the most stable conformations and the energy barriers between them.

In the case of 2-cyclopenten-1-one, the ground state is known to have a planar Cs symmetry. researchgate.netnih.gov However, some of its excited states exhibit a puckered conformation. researchgate.netresearchgate.net For 2-Cyclopenten-1-one, 3-iodo-2-methyl-, the steric bulk of the iodo and methyl groups could potentially favor a non-planar ground state conformation. Computational studies mapping the ring-puckering potential energy function would be necessary to determine the lowest energy conformer and the barrier to planarity. Studies on the related 2-cyclopenten-1-ol (B1584729) have shown that the ring puckering is a key conformational coordinate. nih.gov

The out-of-plane vibrations of the cyclopentenone ring are directly related to its conformational flexibility. These low-frequency vibrations can be studied both experimentally through far-infrared and Raman spectroscopy and computationally through vibrational frequency calculations.

For 2-cyclopenten-1-one, the out-of-plane carbonyl deformation and ring-twisting modes have been identified and assigned. researchgate.net In 2-Cyclopenten-1-one, 3-iodo-2-methyl-, the frequencies of these modes would be expected to shift due to the increased mass of the substituents and any changes in the ring's potential energy surface. A normal coordinate analysis, often performed in conjunction with DFT calculations, can provide a detailed description of these vibrational modes and their potential energy distributions. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic parameters, which can aid in the interpretation of experimental spectra. For 2-Cyclopenten-1-one, 3-iodo-2-methyl-, computational methods can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Computational studies on 2-cyclopenten-1-one have demonstrated excellent agreement between calculated and experimental vibrational frequencies. researchgate.net DFT and MP2 methods, often with empirical scaling factors, are used to predict the IR and Raman spectra. researchgate.net For instance, the characteristic C=O and C=C stretching frequencies in the IR spectrum of 2-Cyclopenten-1-one, 3-iodo-2-methyl- could be accurately predicted, taking into account the electronic and steric effects of the iodo and methyl groups.

A hybrid approach, combining CCSD(T) for harmonic frequencies and DFT for anharmonic corrections, has been shown to provide highly accurate predictions of vibrational frequencies for 2-cyclopenten-1-one. nih.govnih.gov This level of theory would be expected to yield reliable spectroscopic predictions for its 3-iodo-2-methyl derivative, facilitating its identification and characterization.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1) for the T1(n, π) State of 2-Cyclopenten-1-one*

| Vibrational Mode | Experimental Frequency | Calculated Frequency (CC/DFT) |

|---|---|---|

| ν'29 (ring-twisting) | 238.9 | ~247 |

| ν'28 (out-of-plane carbonyl deformation) | 431.8 | ~439 |

Data from studies on 2-cyclopenten-1-one, demonstrating the accuracy of computational predictions. researchgate.netnih.gov

The performed searches for "computational studies of 3-iodo-2-methyl-2-cyclopenten-1-one reaction mechanisms," "DFT studies on 2-Cyclopenten-1-one, 3-iodo-2-methyl-," "theoretical investigation of reactions involving 3-iodo-2-methyl-2-cyclopenten-1-one," and "mechanistic insights into 3-iodo-2-methyl-2-cyclopenten-1-one reactions from computational modeling" did not yield any relevant results pertaining to the specified molecule.

Therefore, it is not possible to provide an article on the computational chemistry and theoretical investigations, specifically focusing on the mechanistic studies of chemical reactions via computational modeling for 2-Cyclopenten-1-one, 3-iodo-2-methyl-, as there is no available scientific literature on this topic within the public domain.

Applications in Advanced Organic Synthesis and Materials Chemistry

Strategic Use as a Versatile Synthetic Building Block

2-Cyclopenten-1-one (B42074), 3-iodo-2-methyl- is a highly valued building block in organic chemistry due to its multifunctional nature. The core cyclopentenone structure is a common feature in numerous chemical transformations and is present in a wide array of natural products. The reactivity of this compound can be targeted at several distinct sites: the carbonyl group, the carbon-carbon double bond, and the carbon-iodine bond.

The α,β-unsaturated ketone system is a classic Michael acceptor, making it susceptible to conjugate addition reactions with a wide range of nucleophiles. Furthermore, the electron-deficient double bond can participate in various cycloaddition reactions, including Diels-Alder and photochemical [2+2] cycloadditions, to create complex bicyclic systems.

Crucially, the presence of the vinyl iodide is key to its versatility. Vinyl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions. This allows for the straightforward formation of new carbon-carbon bonds under mild conditions. The Sonogashira reaction, which couples vinyl halides with terminal alkynes, is a particularly powerful application, enabling the introduction of acetylenic side chains. wikipedia.orglibretexts.org This trifecta of reactive sites—the enone, the carbonyl, and the vinyl iodide—renders 2-Cyclopenten-1-one, 3-iodo-2-methyl- a powerful synthon for constructing elaborate molecular frameworks from a relatively simple starting material.

Role in the Total Synthesis of Complex Natural Products (e.g., Harveynone, Tricholomenyn A)

The utility of 2-iodo-2-cycloalkenones, such as 3-iodo-2-methyl-2-cyclopenten-1-one, is prominently demonstrated in the total synthesis of complex natural products. These compounds serve as crucial intermediates, providing a cyclopentenone core that can be further elaborated. Specifically, the Sonogashira coupling of these iodo-enones has been a key strategy in the synthesis of (+)- and (−)-Harveynone and (−)-Tricholomenyn A. acs.org

In these syntheses, the vinyl iodide functionality of the cyclopentenone derivative allows for a palladium- and copper-catalyzed coupling with a suitable terminal alkyne. This reaction efficiently attaches the characteristic acetylenic side chain found in these natural products to the five-membered ring, directly forming the carbon skeleton of the target molecule. acs.org This strategic application underscores the importance of 2-Cyclopenten-1-one, 3-iodo-2-methyl- and its analogs as pivotal building blocks, enabling concise and efficient routes to biologically active and structurally complex compounds.

Table 1: Natural Products Synthesized Using 2-Iodo-2-cycloalkenone Intermediates

| Natural Product | Key Synthetic Strategy | Intermediate Class |

| Harveynone | Sonogashira Coupling | 2-Iodo-2-cycloalkenones |

| Tricholomenyn A | Sonogashira Coupling | 2-Iodo-2-cycloalkenones |

Contributions to Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules to explore broad areas of chemical space and identify new biologically active compounds. cam.ac.ukscispace.com The success of DOS relies on the use of versatile starting materials that can be divergently transformed into a wide range of distinct molecular scaffolds. cam.ac.uknih.gov

2-Cyclopenten-1-one, 3-iodo-2-methyl- is an ideal substrate for DOS campaigns. Its multiple, orthogonally reactive functional groups allow for a "branching" approach to library synthesis. A single starting molecule can be directed down numerous synthetic pathways to generate significant skeletal diversity. cam.ac.uk For example:

Reaction at the Vinyl Iodide: Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, Stille) can introduce a wide variety of substituents (alkynyl, aryl, vinyl, etc.) at the 3-position.

Reaction at the Enone System: Michael additions can be used to introduce functionality at the 5-position, while cycloaddition reactions can build entirely new ring systems fused to the cyclopentenone core.

Reaction at the Carbonyl Group: Nucleophilic additions to the ketone can generate tertiary alcohols, which can participate in further transformations.

By strategically combining reactions at these different sites, a small set of starting materials can rapidly give rise to a large library of compounds with diverse three-dimensional shapes and functional group arrays, which is a primary goal of DOS. cam.ac.uk

Functionalization for the Development of New Materials and Scaffolds

Beyond its applications in synthesizing discrete molecules, 2-Cyclopenten-1-one, 3-iodo-2-methyl- and related structures serve as valuable precursors for the development of new materials with unique properties.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous polymers constructed from metal ions or clusters (nodes) connected by organic molecules (linkers or struts). wikipedia.orgmdpi.com The properties of a MOF, such as pore size and chemical environment, can be precisely tuned by changing these building blocks. youtube.com

While direct incorporation of 2-Cyclopenten-1-one, 3-iodo-2-methyl- into a MOF has not been extensively documented, its structure represents a modifiable scaffold for creating novel organic linkers. To be incorporated, the molecule would typically require functionalization with coordinating groups, such as carboxylic acids or azoles, that can bind to the metal nodes. For instance, the methyl group or another position on the ring could be transformed into a carboxylate-containing chain. The inherent rigidity of the cyclopentenone ring could help in the formation of robust, porous frameworks. Furthermore, the reactive functionalities within the ring, such as the ketone, could remain accessible within the MOF pores, potentially creating materials with built-in catalytic or sensing capabilities.

Functionalized polymers are essential in a wide range of applications, and the polymerization of cyclic olefins is a well-established method for their synthesis. Research has shown that cyclopentenone can undergo polymerization via its carbon-carbon double bond in the presence of a Lewis acid catalyst, creating a novel ketone-functionalized polyolefin. nih.gov This demonstrates that the enone functionality does not inhibit polymerization and can be incorporated into a polymer backbone.

Additionally, functionalized cyclopentenes can be polymerized through ring-opening metathesis polymerization (ROMP) using ruthenium-based catalysts. rsc.org This method allows for the synthesis of polymers with regularly distributed functional pendants. Given these precedents, 2-Cyclopenten-1-one, 3-iodo-2-methyl- could potentially serve as a monomer for creating new functional polymers. Polymerization could proceed either through the double bond, yielding a polymer with cyclopentanone (B42830) rings in the backbone, or potentially through a ROMP-type mechanism. The iodo and methyl groups would act as pendants, introducing specific chemical handles and steric properties along the polymer chain, which could be used for post-polymerization modification.

Future Research Directions and Emerging Avenues

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce environmental impact through the use of safer solvents, renewable starting materials, and energy-efficient processes. Future research into the synthesis of 3-iodo-2-methyl-2-cyclopenten-1-one could prioritize these aspects.

Current synthetic approaches to cyclopentenone cores often rely on traditional methods that may involve harsh reagents or generate significant waste. researchgate.net A forward-looking approach would involve the development of catalytic routes that enhance atom economy. For instance, methods for the synthesis of cyclopentanones from biomass-derived furfural (B47365) are gaining traction as a green alternative. researchgate.netacs.org Investigating pathways to 3-iodo-2-methyl-2-cyclopenten-1-one from such renewable feedstocks would be a significant step towards sustainability.

Moreover, the use of environmentally benign solvents, such as water, or solvent-free reaction conditions, is a key tenet of green chemistry. Research into aqueous-phase synthesis of functionalized cyclopentenones has shown promise, and applying these principles to the synthesis of iodinated derivatives could lead to more sustainable production methods. rsc.org Additionally, exploring metal-free synthesis routes for α-iodoenones, as demonstrated for other related compounds, could reduce reliance on potentially toxic and expensive metal catalysts. chemistryviews.org

| Green Chemistry Approach | Potential Application to 3-Iodo-2-methyl-2-cyclopenten-1-one Synthesis |

| Renewable Feedstocks | Utilization of biomass-derived precursors like furfural. |

| Atom Economy | Development of catalytic cyclization or iodination reactions. |

| Benign Solvents | Exploration of aqueous media or solvent-free conditions for synthesis. |

| Metal-Free Catalysis | Investigation of organocatalytic or reagent-mediated iodination. |

Exploration of Novel Catalytic Systems for Functionalization

The carbon-iodine bond in 3-iodo-2-methyl-2-cyclopenten-1-one is a key functional handle for further molecular elaboration through cross-coupling reactions. Future research will likely focus on developing novel catalytic systems to exploit this reactivity. While palladium-catalyzed cross-coupling reactions are well-established, there is a continuous drive to develop more efficient, selective, and robust catalysts.

Exploration of catalysts based on earth-abundant metals as alternatives to precious metals like palladium is a growing area of interest. Nickel-catalyzed reactions, for example, have shown utility in the synthesis of substituted cyclopentenones and could be adapted for the functionalization of the iodo-substituted scaffold. semanticscholar.org Furthermore, the development of dual catalytic systems, perhaps combining a metal catalyst with an organocatalyst, could enable novel transformations and provide access to complex molecular architectures in a single step. digitellinc.com

The asymmetric functionalization of the cyclopentenone core is another critical area for future catalytic research. The development of chiral catalysts that can control the stereochemistry of reactions at or adjacent to the cyclopentenone ring would be highly valuable for the synthesis of enantiomerically pure compounds for applications in pharmaceuticals and materials science.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages over traditional batch processing, including improved safety, scalability, and reproducibility. The application of these technologies to the synthesis and functionalization of 3-iodo-2-methyl-2-cyclopenten-1-one is a promising avenue for future research.

The synthesis of halogenated organic compounds, which can involve highly reactive and hazardous reagents, is particularly well-suited to the controlled environment of a flow reactor. semanticscholar.orgsoftecks.inrsc.orgrsc.orgresearchgate.net Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. The in-situ generation of reactive intermediates, a key feature of many flow chemistry setups, can also enhance safety by minimizing the accumulation of hazardous substances.

Automated synthesis platforms, which integrate robotic handling of reagents with software-controlled reaction execution and analysis, can accelerate the discovery and optimization of new reactions and synthetic routes. By employing these platforms, researchers could rapidly screen a wide range of catalysts, solvents, and reaction conditions for the synthesis and subsequent functionalization of 3-iodo-2-methyl-2-cyclopenten-1-one, thereby significantly speeding up the research and development process.

Advanced Spectroscopic Characterization under Extreme Conditions

Understanding the behavior of molecules under non-standard conditions is crucial for both fundamental chemical insight and practical applications. Advanced spectroscopic techniques can provide detailed information about the structure, dynamics, and reactivity of 3-iodo-2-methyl-2-cyclopenten-1-one under extreme conditions of temperature, pressure, or in the presence of intense electromagnetic fields.

For instance, studying the photochemical reactivity of this compound using time-resolved spectroscopy could reveal novel reaction pathways and transient intermediates. The presence of both a carbon-carbon double bond and a carbon-iodine bond suggests a rich photochemistry that could be harnessed for synthetic purposes.

Furthermore, spectroscopic investigation of reactive intermediates is a powerful tool for elucidating reaction mechanisms. nih.gov Techniques such as matrix isolation spectroscopy could be employed to trap and characterize short-lived species involved in the synthesis or reactions of 3-iodo-2-methyl-2-cyclopenten-1-one, providing invaluable mechanistic data. nih.gov High-pressure spectroscopy could also offer insights into the compound's stability and conformational preferences under conditions relevant to certain industrial processes or geological environments.

| Spectroscopic Technique | Potential Application |

| Time-Resolved Spectroscopy | Elucidation of photochemical reaction pathways. |

| Matrix Isolation Spectroscopy | Characterization of reactive intermediates. |

| High-Pressure Spectroscopy | Investigation of stability and conformational changes. |

Synergy between Computational and Experimental Research for Predictive Chemistry

The integration of computational chemistry with experimental work is a powerful paradigm for accelerating chemical discovery. rsc.org For 3-iodo-2-methyl-2-cyclopenten-1-one, computational modeling can play a crucial role in predicting its properties, reactivity, and spectroscopic signatures, thereby guiding experimental efforts.

Quantum mechanical calculations can be used to predict the outcomes of reactions, including regioselectivity and stereoselectivity, and to design more effective catalysts. rsc.org For example, density functional theory (DFT) calculations could be employed to model the transition states of various cross-coupling reactions involving the carbon-iodine bond, helping to identify the most promising catalytic systems.

Machine learning and artificial intelligence are also emerging as powerful tools in predictive chemistry. rsc.org By training models on existing reaction data, it may be possible to predict optimal conditions for the synthesis and functionalization of 3-iodo-2-methyl-2-cyclopenten-1-one. nih.gov This predictive capability can significantly reduce the number of experiments required, saving time and resources. The synergy between in silico prediction and experimental validation will be a key driver of future innovation in the chemistry of this and other related compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for 3-iodo-2-methyl-2-cyclopenten-1-one, and how can purity be validated?

- Methodological Answer : Synthesis often involves halogenation of 2-methyl-2-cyclopenten-1-one precursors. For iodination, electrophilic substitution using iodine monochloride (ICl) or iodonium sources under controlled conditions (e.g., −10°C to 25°C) in dichloromethane is typical . Post-synthesis, purity can be validated via GC-MS (e.g., using a DB-5 column with electron ionization at 70 eV) to confirm molecular ion peaks and fragmentation patterns. Cross-reference retention indices with NIST spectral libraries .

Q. How should researchers handle and store 3-iodo-2-methyl-2-cyclopenten-1-one to ensure safety and stability?

- Methodological Answer : Follow SDS guidelines for cyclopentenone derivatives: store in amber glass vials under inert gas (N₂/Ar) at −20°C to prevent photodegradation and thermal decomposition . Use fume hoods for handling, and employ PPE (nitrile gloves, lab coat, goggles). Conduct periodic stability tests via TLC or HPLC to monitor degradation (e.g., iodine loss or ketone oxidation) .

Q. What spectroscopic techniques are critical for characterizing 3-iodo-2-methyl-2-cyclopenten-1-one?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., iodine-induced deshielding of adjacent protons) .

- IR Spectroscopy : Identify ketone C=O stretches (~1700 cm⁻¹) and C-I bonds (~500 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₆H₇IO) with <5 ppm error .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of 3-iodo-2-methyl-2-cyclopenten-1-one in Diels-Alder reactions?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity. Compare activation energies for endo/exo pathways . Validate with experimental kinetic studies under varying solvents (e.g., toluene vs. THF) .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., boiling points) of halogenated cyclopentenones?

- Methodological Answer : Re-evaluate data using standardized methods:

- Boiling Point : Use the Joback method to estimate Tb and compare with experimental distillation data under reduced pressure .

- Solubility : Apply the Crippen fragmentation model to predict logP and validate via shake-flask assays .

Q. How does iodine substitution influence the biological activity of cyclopentenone derivatives in fragrance or natural product synthesis?

- Methodological Answer : Compare bioactivity of 3-iodo-2-methyl-2-cyclopenten-1-one with non-halogenated analogs (e.g., jasmone derivatives ) via:

- In Vitro Assays : Test antimicrobial activity using MIC assays against S. aureus or E. coli.

- Olfactory Profiling : Employ gas chromatography-olfactometry (GC-O) to assess odor thresholds .

Q. What are the challenges in scaling up the synthesis of 3-iodo-2-methyl-2-cyclopenten-1-one while minimizing byproducts?

- Methodological Answer : Optimize reaction parameters using design of experiments (DoE):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.